molecular formula C11H14N4O B15315406 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline

Cat. No.: B15315406
M. Wt: 218.26 g/mol
InChI Key: PHZZQRDPUFTTOW-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methoxyaniline

InChI

InChI=1S/C11H14N4O/c1-7-13-11(15(2)14-7)8-4-5-10(16-3)9(12)6-8/h4-6H,12H2,1-3H3

InChI Key

PHZZQRDPUFTTOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC(=C(C=C2)OC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid with 2-methoxyaniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Biological Activity

5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methoxyaniline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of 5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. The process often requires the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Biological Activity

The compound exhibits a range of biological activities:

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds possess antifungal properties. For instance, studies indicate that triazole derivatives can inhibit the growth of various fungal strains through mechanisms such as disrupting cell membrane integrity and inhibiting ergosterol synthesis .

Antitumor Activity

In vitro studies have shown that triazole derivatives can exhibit potent antitumor activity against several human cancer cell lines. For example, compounds similar to 5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methoxyaniline have been evaluated for their cytotoxic effects on cancer cells with IC50 values indicating significant potency. These compounds often target multiple pathways involved in tumor growth and proliferation .

The mechanism by which 5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-methoxyaniline exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit specific enzymes critical for fungal and cancer cell metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

  • Antifungal Efficacy : A study evaluated a series of triazole compounds against Candida species. The results showed that certain modifications in the triazole structure enhanced antifungal activity significantly compared to standard treatments .
  • Antitumor Effects : In a comparative study involving various triazole derivatives against breast cancer cell lines, it was observed that the presence of specific substituents on the triazole ring improved cytotoxicity. The most active compound had an IC50 value significantly lower than that of conventional chemotherapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntifungalCandida albicans10
Compound BAntitumorMCF-7 (Breast Cancer)0.45
Compound CAntifungalAspergillus niger15
Compound DAntitumorA549 (Lung Cancer)0.47

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